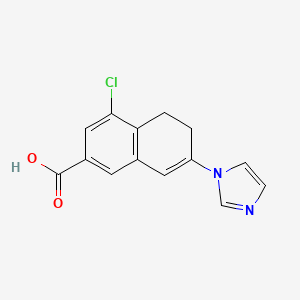
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- is a chemical compound that features a naphthalene ring system substituted with a carboxylic acid group, a chlorine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as ligands and organocatalysts, which facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene system.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4,5-Dihydro-1H-imidazole derivatives: These compounds share the imidazole ring but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Uniqueness
The presence of the chlorine atom in 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- makes it unique compared to other similar compounds. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its utility in various applications .
Properties
CAS No. |
135922-32-6 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-7-10(14(18)19)5-9-6-11(1-2-12(9)13)17-4-3-16-8-17/h3-8H,1-2H2,(H,18,19) |
InChI Key |
LDSIOXLOEUNQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1N3C=CN=C3)C=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


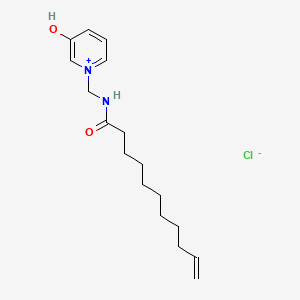
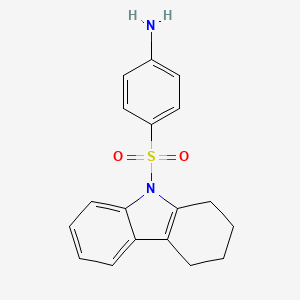
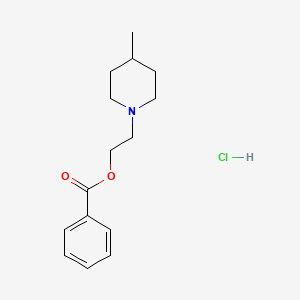

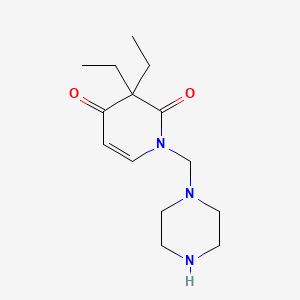
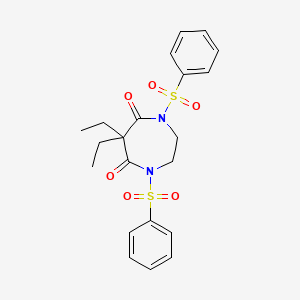
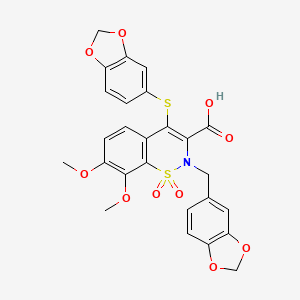

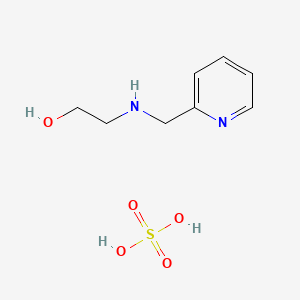
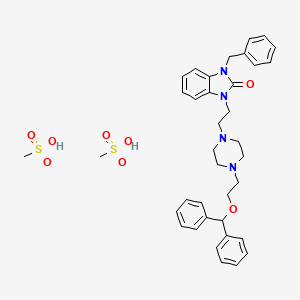
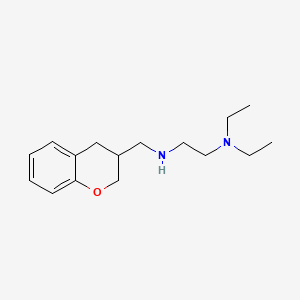
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
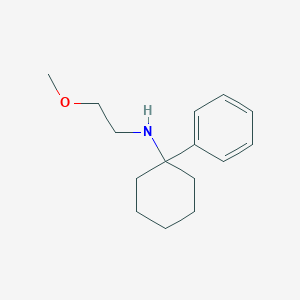
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
